![molecular formula C8H8N2O B1353643 5-Hidroximetilpirazol[1,5-a]piridina CAS No. 474432-57-0](/img/structure/B1353643.png)

5-Hidroximetilpirazol[1,5-a]piridina

Descripción general

Descripción

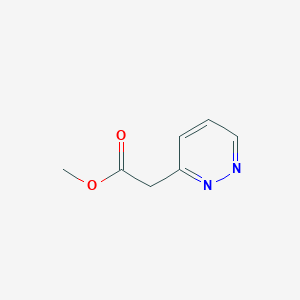

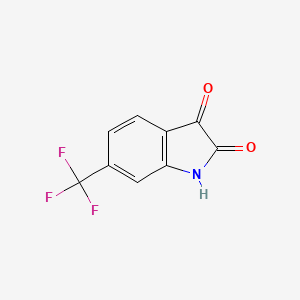

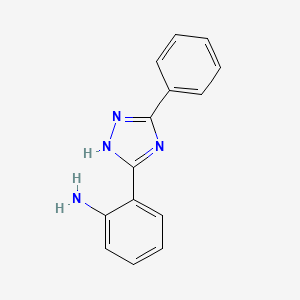

Pyrazolo[1,5-a]pyridin-5-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is a core structure of nitrogen ring junction heterocyclic compounds .

Synthesis Analysis

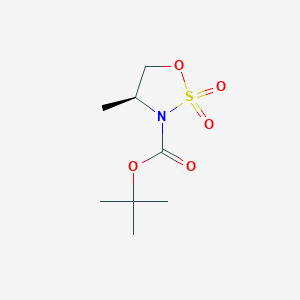

The synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol and its analogs has been a topic of interest in recent years . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo [1,5- a ]pyridines from N -aminopyridines and α,β-unsaturated compounds was developed . This procedure offered multisubstituted pyrazolo [1,5- a ]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridin-5-ylmethanol is characterized by a pyrazolo[1,5-a]pyridine core with a methanol group attached . The InChI code for this compound is 1S/C8H8N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-5,11H,6H2 .Chemical Reactions Analysis

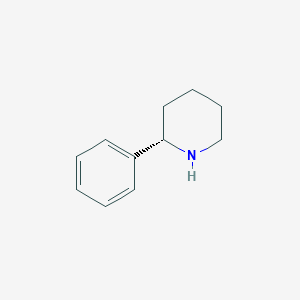

Pyrazolo[1,5-a]pyridin-5-ylmethanol and its analogs have been found to be highly used in medicinal chemistry and drug molecule production . They are versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-5-ylmethanol has a molecular weight of 148.16 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

He realizado una búsqueda y he encontrado información sobre la familia más amplia de compuestos relacionados con las pirazolo[1,5-a]pirimidinas y sus posibles aplicaciones. Sin embargo, hay información específica limitada disponible sobre “5-Hidroximetilpirazol[1,5-a]piridina”. A continuación, se presenta un análisis sintetizado basado en los datos disponibles:

Materiales fluorescentes y bio-sondas

Los compuestos basados en pirazolo[1,5-a]pirimidinas se han identificado como estratégicos para aplicaciones ópticas debido a sus características de fotoblanqueo y estabilidad a valores extremos de pH, lo cual es crítico para su aplicación como materiales fluorescentes y bio-sondas .

Agentes antivirales y antitumorales

Las similitudes estructurales con las bases nucleicas sugieren que los compuestos basados en pirazolo pueden actuar como metabolitos, potencialmente útiles como agentes antivirales y antitumorales. Han indicado una notable actividad citotóxica contra varias células de carcinoma .

Metodología sintética

Estos compuestos se destacan por su metodología sintética más simple y ecológica en comparación con otros compuestos similares, lo que podría ser beneficioso en varios procesos de síntesis química .

Aplicaciones medicinales y farmacéuticas

Las pirazolo[1,5-a]pirimidinas se consideran motivos estructurales clave en muchas aplicaciones vitales dentro de los campos medicinales y farmacéuticos debido a sus diversas actividades biológicas .

Pesticidas

Sus propiedades estructurales pueden prestarse a aplicaciones en el desarrollo de pesticidas .

Tintes y pigmentos

Las rutas sintéticas de los compuestos se han incrementado drásticamente en las últimas décadas, lo que indica su posible uso en la creación de tintes y pigmentos .

Mecanismo De Acción

Target of Action

It’s been suggested that the compound might be involved in the inhibition of ampk kinase activity .

Mode of Action

It’s been suggested that the compound might interact with its targets via an addition–elimination mechanism (aza-michael type), bonding the nh2-group of the starting aminopyrazole with the cβ of the target .

Biochemical Pathways

It’s been suggested that the compound might be involved in the suzuki–miyaura cross-coupling for the formation of the carbon skeleton of the ampk-targeted pyrazolo [1,5- a ]pyrimidines .

Safety and Hazards

Direcciones Futuras

The future directions for Pyrazolo[1,5-a]pyridin-5-ylmethanol and its analogs are promising. The growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in current years . Furthermore, subsequent derivatizations of the resulting 7,7′-diaryl-3,3′-bipyrazolo [1,5- a ]pyridines, executed by performing palladium-mediated ortho C–H bond activation followed by hypervalent iodine-induced chlorination, rendered this series of compounds more extended π-conjugation and twisted conformations .

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyridin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDRYPJLENDYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454164 | |

| Record name | Pyrazolo[1,5-a]pyridin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474432-57-0 | |

| Record name | Pyrazolo[1,5-a]pyridin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolo[1,5-a]pyridin-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)